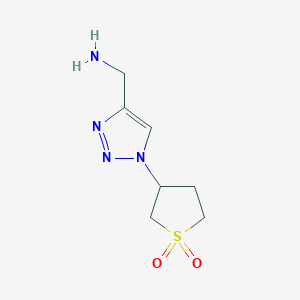

3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17686999

Molecular Formula: C7H12N4O2S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4O2S |

|---|---|

| Molecular Weight | 216.26 g/mol |

| IUPAC Name | [1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine |

| Standard InChI | InChI=1S/C7H12N4O2S/c8-3-6-4-11(10-9-6)7-1-2-14(12,13)5-7/h4,7H,1-3,5,8H2 |

| Standard InChI Key | FMUIQAVPNAQRDF-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N2C=C(N=N2)CN |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is [1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine . Alternative identifiers include:

Molecular Structure and Conformation

The compound’s structure comprises two fused heterocycles:

-

Tetrahydrothiophene 1,1-dioxide (sulfolane derivative): A five-membered ring with a sulfur atom oxidized to a sulfone group, conferring polarity and stability .

-

1,2,3-Triazole: A nitrogen-rich aromatic ring substituted with an aminomethyl group at the 4-position, enhancing its capacity for hydrogen bonding and molecular interactions .

The SMILES notation (C1CS(=O)(=O)CC1N2C=C(N=N2)CN) and InChIKey (FMUIQAVPNAQRDF-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features .

Synthesis and Manufacturing

Route 1: Click Chemistry Approach

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Route 2: Nucleophilic Substitution

-

Functionalization of tetrahydrothiophene 1,1-dioxide:

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring the triazole forms exclusively at the 1-position.

-

Aminomethyl Stability: Preventing oxidation or degradation of the primary amine group during synthesis.

-

Yield Improvement: Patent data indicate yields for similar compounds rarely exceed 60–70% without rigorous purification .

Physicochemical Properties

Experimental and Computed Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 216.26 g/mol | |

| Density | ~1.3 g/cm³ (estimated) | |

| Boiling Point | Not reported | – |

| LogP | 1.16 (calculated) | |

| PSA (Polar Surface Area) | 68.54 Ų |

The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area aligns with compounds capable of crossing the blood-brain barrier .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Bioactivity |

|---|---|---|

| 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide | Lacks triazole ring | Lower antimicrobial potency |

| 4-Aminotriazole | No sulfolane group | Antifungal |

| 1,4-Thiazinane 1,1-dioxide | Six-membered ring | Enzyme inhibition |

The addition of the triazole moiety in the target compound enhances hydrogen-bonding capacity, potentially improving target binding affinity compared to simpler sulfolane derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume